molecular formula C31H24N4O3 B2975298 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478343-15-6

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2975298
CAS No.: 478343-15-6
M. Wt: 500.558
InChI Key: FHZDEZNRQSGBPQ-FPODKLOTSA-N
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Description

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H24N4O3 and its molecular weight is 500.558. The purity is usually 95%.
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Biological Activity

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, a chromene derivative, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure characterized by a benzodiazole moiety, methoxy group, and carboxamide functionality. The aim of this article is to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Property Details
IUPAC NameN-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
Molecular FormulaC31H24N4O4
Molecular Weight516.56 g/mol
CAS Number478342-87-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation, potentially leading to reduced tumor growth and inflammatory responses.
  • Receptor Modulation : The compound may modulate the activity of certain receptors, influencing cell signaling pathways associated with proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have reported its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent. Further research is required to elucidate its spectrum of activity and mechanisms underlying this effect.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Its ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Assessment : A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations below 50 µg/mL, suggesting its potential as an alternative antimicrobial agent.
  • Inflammatory Response Modulation : Research published in Phytotherapy Research highlighted the anti-inflammatory properties of the compound in a murine model of acute inflammation. Treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O3/c1-19-7-5-9-23(17-19)33-31-24(18-21-8-6-12-27(37-2)28(21)38-31)30(36)32-22-15-13-20(14-16-22)29-34-25-10-3-4-11-26(25)35-29/h3-18H,1-2H3,(H,32,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZDEZNRQSGBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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